2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide
Overview
Description
2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide is a chemical compound with the molecular formula C5H7Br2N3O2. It is a versatile small molecule scaffold used in various scientific research applications. This compound is known for its unique structure, which includes a pyrazole ring substituted with amino and bromo groups, making it an interesting subject for chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide typically involves the reaction of 5-amino-4-bromo-1H-pyrazole with chloroacetic acid in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol, water, or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo groups on the pyrazole ring can form hydrogen bonds and other interactions with target proteins, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
5-amino-4-bromo-1H-pyrazole: A precursor in the synthesis of 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide.
2-(5-amino-1H-pyrazol-1-yl)acetic acid: Lacks the bromo group, resulting in different chemical properties and reactivity.
4-bromo-1H-pyrazole: Similar structure but without the amino and acetic acid groups, leading to different applications.
Uniqueness
This compound is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .
Properties
IUPAC Name |
2-(5-amino-4-bromopyrazol-1-yl)acetic acid;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2.BrH/c6-3-1-8-9(5(3)7)2-4(10)11;/h1H,2,7H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNPVYBPDPZQGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)N)CC(=O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.